molecular formula C10H17N3S B6425660 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine CAS No. 2034382-11-9

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine

Cat. No.: B6425660
CAS No.: 2034382-11-9
M. Wt: 211.33 g/mol
InChI Key: CTSZRBQXLLKNEL-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine is a heterocyclic compound that features a pyrazole ring and a thiolane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the N-methyl group.

    Thiolane Ring Formation: The thiolane ring can be formed by the reaction of a suitable dithiol with an alkyl halide.

    Coupling Reaction: Finally, the pyrazole and thiolane rings are coupled together using a suitable coupling agent such as a carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms in the pyrazole ring can be reduced under suitable conditions.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its biological activity can be studied to understand its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiolan-3-amine
  • N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-3-amine
  • N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidine

Uniqueness

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine is unique due to the presence of both a pyrazole and a thiolane ring in its structure This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-12(10-4-6-14-8-10)7-9-3-5-11-13(9)2/h3,5,10H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSZRBQXLLKNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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